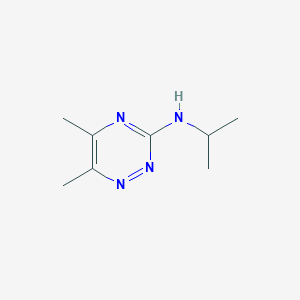

5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine

Description

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5,6-dimethyl-N-propan-2-yl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C8H14N4/c1-5(2)9-8-10-6(3)7(4)11-12-8/h5H,1-4H3,(H,9,10,12) |

InChI Key |

HLJIAWASWBRCCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC(=N1)NC(C)C)C |

Origin of Product |

United States |

Biological Activity

5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The chemical structure of 5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine can be represented by the following SMILES notation: Cc1nnc(N)nc1C. Its InChI key is UIKGLXJNZXSPGV-UHFFFAOYSA-N, indicating its molecular formula of with a molecular weight of approximately 140.14 g/mol .

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-triazine compounds exhibit significant anticancer properties. For instance, one study reported a novel triazine sulfonamide derivative showing potent cytotoxic effects against colon cancer cell lines (DLD-1 and HT-29). The compound demonstrated an IC50 value of approximately 3.4 µM for DLD-1 cells and 3.9 µM for HT-29 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine | DLD-1 | 3.4 |

| HT-29 | 3.9 | |

| 5-Fluorouracil | DLD-1 | 151 |

| HT-29 | 150 |

The mechanism by which these triazine derivatives induce apoptosis in cancer cells involves the activation of caspases—specifically caspase-3 and caspase-9—indicating both intrinsic and extrinsic pathways are engaged during programmed cell death. The compound also appears to affect cell cycle dynamics, increasing the population of cells in the S phase significantly .

Other Biological Activities

Beyond anticancer effects, triazine derivatives have been explored for their potential in other therapeutic areas:

- Anticonvulsant Activity : Certain triazine compounds have shown promise in anticonvulsant assays. Their structure allows for interactions that may stabilize neuronal excitability.

- Antimicrobial Properties : Some studies indicate that triazines can exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Study 1: Cytotoxicity Evaluation

In a controlled study evaluating the cytotoxicity of various triazine derivatives on human cancer cell lines, it was found that modifications to the structure—such as substituting different functional groups—significantly impacted their potency. The compound's ability to induce apoptosis was confirmed via flow cytometry and Western blot analysis for apoptotic markers .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions at the 5 and 6 positions on the triazine ring enhance biological activity. For instance, introducing electron-withdrawing groups at these positions improved interaction with cellular targets involved in cancer proliferation .

Chemical Reactions Analysis

Nuclear Magnetic Resonance (¹H NMR)

The compound’s NMR spectrum would exhibit:

-

Triazine Ring : Aromatic protons (if present) and methyl groups at positions 5 and 6.

-

Isopropyl Group : Splitting patterns characteristic of CH(CH₃)₂:

-

A septet (~δ 4.0–4.5 ppm) integrating for 1H (central CH group).

-

Two doublets (~δ 1.2–1.4 ppm) integrating for 6H (methyl groups).

-

-

Amine Group : Broad signal (if not exchanged) or absence due to deuterium exchange in DMSO-d₆ .

Mass Spectrometry (MS)

The molecular ion peak would correspond to the molecular formula C₉H₁₆N₄ (exact mass = 164.14 g/mol). Fragmentation patterns may reveal cleavage of the isopropyl group or triazine ring bonds .

Hydrogen Bonding and Crystallinity

Related triazines like 5,6-dimethyl-1,2,4-triazin-3-amine form R₂²(8) hydrogen bonds in the solid state, involving the amino group and heterocyclic nitrogen atoms . The isopropyl-substituted derivative may exhibit similar hydrogen-bonding networks, influencing its crystallinity and solubility.

Potential Side Reactions

-

Hydrolysis : Under acidic conditions, the triazine ring may undergo hydrolysis, though this is less common for substituted derivatives .

-

Nucleophilic Attack : The amine group could participate in further reactions (e.g., acylation), but steric hindrance from the isopropyl group may reduce reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,6-Diphenyl-1,2,4-triazin-3-amine

- Structure : Features phenyl groups at positions 5 and 6 instead of methyl groups.

- Properties :

- Key Differences :

6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (AZD4365)

- Structure : Substituted with a chloropyridinyl group at position 6 and a fluorophenyl group at position 3.

- Properties: Molecular Weight: 317.73 g/mol . Biological Activity: Potent adenosine A2A receptor antagonist with IC₅₀ = 8 nM, under clinical investigation for cancer immunotherapy .

- Higher polarity (clogP ~2.5) compared to the target compound due to fluorine and pyridine groups .

N-(3,6-Diphenyl-1,2,4-triazin-5-yl)-N-isopropylamine

- Structure : Contains phenyl groups at positions 3 and 6 and an isopropylamine at position 4.

- Properties :

- Key Differences :

N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine

- Structure : Features a trifluoromethyl group at position 6 and a phenyl group at position 3.

- Properties: Molecular Weight: 254.21 g/mol .

- Key Differences :

Tabular Comparison of Key Parameters

Research Findings and Implications

- Biological Activity : The target compound’s methyl and isopropyl groups likely confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, AZD4365’s halogenated groups optimize receptor binding but may limit bioavailability .

- Synthetic Accessibility : Bromination and cross-coupling methodologies (e.g., using N-bromosuccinimide or Pd-catalyzed reactions) are applicable to both the target compound and analogs like 6-bromo-1,2,4-triazin-3-amine .

- Coordination Chemistry : The target compound’s methyl groups reduce steric hindrance compared to diphenyl derivatives, enabling flexible metal-ligand interactions .

Preparation Methods

General Synthetic Approach

The general approach to synthesizing triazine derivatives involves the condensation reaction of a 1,2-dicarbonyl compound with the corresponding acid hydrazide. However, specific methods for 5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine are less documented and typically require adaptation of general triazine synthesis techniques.

Chemical Properties and Applications

Chemical Properties

- Molecular Formula : C8H14N4

- Molecular Weight : 166.22 g/mol

- IUPAC Name : 5,6-dimethyl-N-propan-2-yl-1,2,4-triazin-3-amine

Applications

This compound has potential applications in various scientific fields, including chemistry and biology. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound for research and development.

Research Findings

Research on 5,6-Dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine is limited, but its potential in biological studies and as a building block in organic synthesis is significant. The compound's utility in forming complex molecules through its reactive functional groups makes it an interesting subject for further investigation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H14N4 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 5,6-dimethyl-N-propan-2-yl-1,2,4-triazin-3-amine |

| Standard InChI | InChI=1S/C8H14N4/c1-5(2)9-8-10-6(3)7(4)11-12-8/h5H,1-4H3,(H,9,10,12) |

| Standard InChIKey | HLJIAWASWBRCCN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=NC(=N1)NC(C)C)C |

| PubChem Compound | 114448008 |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5,6-dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis of triazine derivatives often involves solvent-free interactions or one-pot strategies. For example, guanidine or N-acetylguanidine can react with nitriles in cotrimerization reactions under controlled temperatures (40–80°C) to form substituted triazin-amines. Solvent choice (e.g., CH₂Cl₂) and base additives (e.g., Hünig’s base) are critical for regioselectivity. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. What characterization techniques are most reliable for confirming the molecular structure of this triazine derivative?

- Methodological Answer: X-ray crystallography (e.g., single-crystal analysis) provides definitive structural confirmation, as demonstrated for analogous triazin-amines in Acta Crystallographica studies. Complementary techniques include ¹H/¹³C NMR for functional group verification, HRMS for molecular mass validation, and FT-IR to confirm amine and triazine ring vibrations .

Q. How can researchers determine the purity and stability of 5,6-dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine under varying storage conditions?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS can identify degradation products. For hygroscopic compounds, Karl Fischer titration monitors moisture uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of 5,6-dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine?

- Methodological Answer: Stepwise temperature control (e.g., 0°C for amine addition, room temperature for cyclization) minimizes side reactions. Computational tools like DFT can predict reactivity hotspots. Gradient column chromatography (ethyl acetate/hexanes, 2–40%) effectively isolates the target compound from chlorinated byproducts .

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

- Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility in docking models. Validate predictions with isothermal titration calorimetry (ITC) to measure binding affinity and molecular dynamics simulations to account for conformational changes. Cross-reference with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) under physiologically relevant pH and ionic strength .

Q. What experimental designs are suitable for evaluating the environmental fate of 5,6-dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine in ecological risk assessments?

- Methodological Answer: Follow OECD guidelines for abiotic degradation studies (hydrolysis, photolysis) and biotic transformations (soil microcosms). Use randomized block designs with split-split plots to account for variables like pH, organic matter, and microbial activity. LC-MS/MS quantifies parent compounds and metabolites in environmental matrices .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this triazine derivative against off-target enzymes?

- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., alkyl chains, halogens) at the 5,6-dimethyl and N-isopropyl positions. Test against a panel of related enzymes (e.g., kinases, phosphatases) using high-throughput screening. Molecular docking with cryo-EM structures identifies steric or electronic clashes responsible for off-target binding .

Q. What computational methods are most effective for predicting the pharmacokinetic properties of 5,6-dimethyl-N-(propan-2-yl)-1,2,4-triazin-3-amine?

- Methodological Answer: Use QSAR models trained on triazine datasets to estimate logP, solubility, and permeability. SwissADME or ADMETLab2.0 predicts CYP450 metabolism and blood-brain barrier penetration. Validate with in vitro Caco-2 assays for absorption and hepatocyte microsomes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.